N3-Butanamide vs. N3-Acetic Acid: How the Alkyl-Linker Length Modulates Rhodanine-3-Carboxyalkyl Acid Antibacterial Spectrum
In a systematic SAR study of 5-substituted rhodanine-3-carboxyalkyl acids, Tejchman et al. (2017) compared derivatives bearing N3-acetic acid, N3-propionic acid, and N3-butyric acid side chains (the latter being the carboxylic acid congener of the target compound's butanamide). The study demonstrated that extending the N3-alkyl linker from acetic to butyric acid shifted the antibacterial spectrum: the butyric acid derivative exhibited measurable activity against Staphylococcus epidermidis and Bacillus subtilis, whereas the corresponding acetic acid derivative showed no inhibition against the same strains at equivalent concentrations [1]. Agar-diffusion zone diameters were reported for the butyric acid derivative at concentrations from 3.125 to 200 µg/mL against a panel of Gram-positive and Gram-negative reference strains [1]. The target compound 4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide differs from this studied butyric acid analog only by the terminal functional group (-CONH₂ vs. -COOH), which alters hydrogen-bonding donor/acceptor stoichiometry (1 donor, 1 acceptor for primary amide vs. 1 donor, 2 acceptors for carboxylic acid) and may confer distinct pharmacokinetic permeability properties .
| Evidence Dimension | Antibacterial activity — N3-alkyl linker chain length effect on Gram-positive spectrum |
|---|---|
| Target Compound Data | 4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide (N3-butanamide terminus; C4 linker, primary amide). Specific MIC values not reported in literature for this exact compound. |
| Comparator Or Baseline | Rhodanine-3-acetic acid derivatives (N3-CH₂COOH, C1 linker) vs. Rhodanine-3-propionic (C2 linker) vs. Rhodanine-3-butyric acid derivatives (C3 linker to COOH; carboxylic acid congener of target compound) |
| Quantified Difference | Tejchman et al. (2017) reported that rhodanine-3-butyric acid derivatives (C3 linker + COOH) exhibited antibacterial activity against S. epidermidis and B. subtilis (agar-diffusion zone diameters reported at 3.125–200 µg/mL) [1]; acetic acid derivatives (C1 linker) lacked this activity. Extrapolating: the butanamide (C3 linker + CONH₂) retains the beneficial C3 linker length while offering distinct hydrogen-bonding geometry vs. the COOH congener. |
| Conditions | Agar-diffusion assay; reference strains: S. aureus ATCC 25923, S. epidermidis ATCC 12228, B. subtilis ATCC 6633, E. coli ATCC 25922, P. aeruginosa ATCC 27853; concentration range 3.125–200 µg/mL; Tejchman et al., Med Chem Res, 2017. |
Why This Matters
Procurement of the butanamide variant (rather than the more common acetic acid congener) is justified when the research program targets Gram-positive antibacterial SAR where the N3-C3/C4 linker length has been empirically shown to be a critical activity determinant.
- [1] Tejchman W, Korona-Głowniak I, Malm A, et al. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Medicinal Chemistry Research, 2017, vol. 26, no. 6, pp.1316–1324. DOI: 10.1007/s00044-017-1852-7. View Source
